molecular formula C11H14N2O B1669693 Cytisine CAS No. 485-35-8

Cytisine

Cat. No. B1669693
CAS RN: 485-35-8
M. Wt: 190.24 g/mol
InChI Key: ANJTVLIZGCUXLD-DTWKUNHWSA-N
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Description

Cytisine, also known as baptitoxine, cytisinicline, or sophorine, is an alkaloid that naturally occurs in several plant genera such as Laburnum and Cytisus of the family Fabaceae . It has been used medically to help with smoking cessation . Its molecular structure has some similarity to that of nicotine, and it has similar pharmacological effects .


Synthesis Analysis

Cytisine has been used for smoking cessation in Eastern Europe since the 1960s . It is believed that cytisine acts as an agonist at α4/β2 of nicotine acetylcholine receptors in the brain, which upon activation by nicotine increases the release of dopamine that is responsible for the feeling of satisfaction associated with smoking .


Molecular Structure Analysis

The molecular structures of N-(o-and p-hydroxybenzyl)cytisine were investigated by NMR spectroscopy, x-ray structure analysis, and molecular modeling . It was found that NMR resonances of the OH and aromatic protons in N-(o-hydroxybenzyl)cytisine were doubled because of the presence of two conformers in solution .


Chemical Reactions Analysis

Cytisine is an alkaloid with a small and very polar molecule. For this reason, it is very weakly retained on reversed phase (RP) stationary phases, such as commonly used alkyl-bonded phases .


Physical And Chemical Properties Analysis

Cytisine is a plant-based compound that eases smoking withdrawal symptoms . It was first synthesized in Bulgaria in 1964 as Tabex and later spread to other countries in Eastern Europe and Asia, where it is still marketed .

Scientific Research Applications

Smoking Cessation Aid

Cytisine, a naturally occurring quinolizidine alkaloid, is the oldest medication for smoking cessation . It is widely used in Central/Eastern Europe and Central Asia . The drug remained unnoticed as a smoking cessation medication to Western countries and the US and was not cited in the English-language literature until 2006 . The clinical observations and large studies demonstrating the effectiveness of Cytisine coupled with the potential very low cost of therapy make Cytisine an attractive drug for smoking cessation which should become more widely available .

Ligand of Nicotinic Acetylcholinergic Receptors (nAChRs)

Cytisine is known to be a ligand of nicotinic acetylcholinergic receptors (nAChRs) . This compound has been a subject of quite intensive pharmacological research to explore Cytisine’s impact on the nAChRs .

Cost-Effective Alternative to Varenicline

Cytisine may be both more clinically effective and more cost-effective smoking cessation aid than varenicline (the most effective, but most expensive smoking cessation medication currently available), which belongs to the same category of agonists .

Organic Synthesis

Several strategies have been developed for the synthesis of Cytisine and its derivatives . Synthetic approaches include the formation of (±)-Cytisine from bipyridines, synthesis of (+)-Cytisine using chiral pools and the use of microorganisms to synthesize (-)-Cytisine .

Superior Binding Affinity

Cytisine has a similar chemical structure to that of nicotine, and it possesses selective binding affinity for neuronal nicotinic acetylcholine receptors, which is even superior to that of nicotine and many other agonists .

Clinical Trials

Cytisine demonstrated higher smoking cessation efficacy than placebo in a double-blind, randomized clinical trial in Poland and greater effectiveness than a nicotine patch in an open-label, randomized clinical trial in New Zealand . In a randomized, open-label, noninferiority trial in Australia among individuals who smoked daily and were willing to quit, a trial of Cytisine treatment for 25 days, compared with varenicline treatment for 84 days, failed to demonstrate noninferiority regarding smoking cessation .

Safety And Hazards

Cytisine is a safe and effective treatment. It works in a similar way to varenicline (Champix), reducing urges to smoke by attaching to some of the same neuronal receptors in the brain that nicotine does . Its side effects (gastric symptoms and sleep disturbance) are like those found with varenicline, but less common .

Future Directions

Cytisine, a low-cost, generic stop-smoking aid that has been used in Eastern Europe since the 1960s, increases the chances of successful smoking cessation by more than two-fold compared with placebo and may be more effective than nicotine replacement therapy . Given its low cost and potential for public health benefit, expedited licensing of cytisine for smoking cessation is warranted .

properties

IUPAC Name

(1R,9S)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one
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InChI

InChI=1S/C11H14N2O/c14-11-3-1-2-10-9-4-8(5-12-6-9)7-13(10)11/h1-3,8-9,12H,4-7H2/t8-,9+/m0/s1
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InChI Key

ANJTVLIZGCUXLD-DTWKUNHWSA-N
Source PubChem
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Canonical SMILES

C1C2CNCC1C3=CC=CC(=O)N3C2
Source PubChem
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Isomeric SMILES

C1[C@H]2CNC[C@@H]1C3=CC=CC(=O)N3C2
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Molecular Formula

C11H14N2O
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Related CAS

6047-01-4 (hydrochloride)
Record name Cytisinicline [USAN]
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DSSTOX Substance ID

DTXSID00883395
Record name Cytisine
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Molecular Weight

190.24 g/mol
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Boiling Point

BP: 218 °C at 2 mm Hg
Record name Cytisine
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Record name CYTISINE
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Solubility

Soluble in 13 parts acetone, 1.3 parts methanol, 3.5 parts alcohol, 30 parts benzene, 10 parts ethyl acetone, 2.0 parts chloroform; practically insoluble in petroleum ether, Soluble in 1.3 parts water, In water, 4.39X10+5 mg/L at 16 °C
Record name CYTISINE
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Mechanism of Action

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors. These which are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction. Cytisine reduces the effects of NIC on dopamine release in the mesolimbic system when given alone, while simultaneously attenuating NIC withdrawal symptoms that accompany cessation attempts., Cytisine is an agonist of the cholinoreceptors in the vegetative ganglia and belongs to the group of the gangliostimulating drugs. It excites the nicotine-sensitive cholinoreceptors of the postsynaptic membranes in the vegetative ganglia, chromaffin cells in the molecular part of the suprarenal gland and sinocarotid reflexogenic zone, which results in excitation of the respiratory center, predominantly through the reflexes, simulation of adrenaline release by the medullar part of the suprarenal glands and a rise in the blood pressure. After its absorption in the gastrointestinal tract, cytisine plays the part of a nicotine-substitute substance which decreases the period of interaction between nicotine and the corresponding receptors. This in turn leads to a gradual decrease and interruption of the smokers' psychic and physical nicotine dependence., A family of genes has been identified that encodes subunits of nicotinic acetylcholine receptors (nAChRs) and is expressed in the nervous system. Functional neuronal nAChRs can be expressed in Xenopus oocytes by injection of RNA encoding 1 of 2 different beta-subunits (beta 2, beta 4) in pairwise combination with RNA encoding 1 of 3 different alpha-subunits (alpha 2, alpha 3, alpha 4). We examined the sensitivity of these 6 different alpha- beta-subunit combinations to the nicotinic agonists ACh, nicotine, cytisine, and 1,1-dimethyl-4-phenylpiperazinium (DMPP). Each subunit combination displayed a distinct pattern of sensitivity to these 4 agonists. The alpha 2 beta 2 combination was 5-fold more sensitive to nicotine than to acetylcholine, while the alpha 3 beta 2 combination was 17-fold less sensitive to nicotine than to ACh, and the alpha 3 beta 4 combination was equally sensitive to both nicotine and ACh. nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 2 were 14-100-fold less sensitive to cytisine than to ACh. In contrast, nAChRs composed of alpha 2, alpha 3, or alpha 4 in combination with beta 4 were 3-17-fold more sensitive to cytisine than to ACh. The alpha 2 beta 2, alpha 3 beta 2, and alpha 3 beta 4 combinations were each equally sensitive to DMPP and ACh, while the alpha 2 beta 4, alpha 4 beta 2, and alpha 4 beta 4 combinations were 4-24-fold less sensitive to DMPP than to ACh. We also demonstrated that these differences are neither a consequence of variation in the relative amounts of RNA injected nor an artifact of oocyte expression. The oocyte system can accurately express ligand-gated ion channels because mouse muscle nAChRs expressed in oocytes display pharmacological properties similar to those reported for these receptors expressed on BC3H-1 cells. We conclude that both the alpha- and the beta-subunits contribute to the pharmacological characteristics of neuronal nAChRs., Neuronal nicotinic acetylcholine receptors subserve predominantly modulatory roles in the brain, making them attractive therapeutic targets. Natural products provide key leads in the quest for nicotinic receptor subtype-selective compounds. Cytisine, found in Leguminosae spp., binds with high affinity to alpha4beta2* nicotinic receptors. We have compared the effect of C3 and C5 halogenation of cytisine and methylcytisine (MCy) on their interaction with native rat nicotinic receptors. 3-Bromocytisine (3-BrCy) and 3-iodocytisine (3-ICy) exhibited increased binding affinity (especially at alpha7 nicotinic receptors; Ki approximately 0.1 microM) and functional potency, whereas C5-halogenation was detrimental. 3-BrCy and 3-ICy were more potent than cytisine at evoking (3)H dopamine release from striatal slices (EC50 approximately 11 nM), (3)H noradrenaline release from hippocampal slices (EC50 approximately 250 nM), increases in intracellular Ca2+ in PC12 cells and inward currents in Xenopus oocytes expressing human alpha3beta4 nicotinic receptor (EC50 approximately 2 microM). These compounds were also more efficacious than cytisine. C3-halogenation of cytisine is proposed to stabilize the open conformation of the nicotinic receptor but does not enhance subtype selectivity., Cytisine, a partial agonist that binds with high affinity to the alpha4beta2 nicotinic acetylcholine receptor..., For more Mechanism of Action (Complete) data for CYTISINE (7 total), please visit the HSDB record page.
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Product Name

Cytisinicline

Color/Form

Orthorhombic prisms from acetone, Solid

CAS RN

485-35-8
Record name Cytisine
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Melting Point

152-153, 152-153 °C (sublimes), MP: 155 °C
Record name Cytisine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Q & A

Q1: How does cytisine interact with its target in the body?

A1: Cytisine acts as a partial agonist at α4β2 nicotinic acetylcholine receptors (nAChRs), mimicking the effects of nicotine but with higher affinity and lower activity. [] This interaction reduces the rewarding and reinforcing effects of nicotine, helping individuals overcome addiction. []

Q2: What are the downstream effects of cytisine binding to α4β2 nAChRs?

A2: By partially activating α4β2 nAChRs, cytisine stimulates dopamine release in the mesolimbic system, but to a lesser extent than nicotine. [] This effect helps alleviate withdrawal symptoms and cravings associated with smoking cessation. [] Conversely, cytisine also blocks the binding of nicotine to these receptors, reducing the satisfaction derived from smoking and further aiding in cessation efforts. []

Q3: What is the molecular formula and weight of cytisine?

A3: Cytisine has the molecular formula C11H14N2O and a molecular weight of 190.24 g/mol. []

Q4: Is there spectroscopic data available for cytisine?

A4: Yes, spectroscopic data including IR, CD, 1D and 2D NMR, HR-ESI-MS and EI-MS has been used to characterize cytisine and its derivatives. [, ] Electron ionization mass spectrometry has been specifically employed to analyze the fragmentation patterns of cytisine and its derivatives. []

Q5: Have computational methods been used to study cytisine?

A5: Yes, quantum-chemical calculations have been performed on cytisine derivatives to determine their energy and charge characteristics. [] These calculations can help predict the stability and reactivity of cytisine analogs.

Q6: Are there QSAR models available for cytisine?

A6: Bioprediction studies using PASS (Prediction of Activity Spectra for Substances) have been conducted to investigate the potential biological activity of synthesized cytisine derivatives. [] This information can guide the development of novel cytisine-based drugs.

Q7: How do structural modifications of cytisine impact its activity and selectivity?

A7: Research has focused on introducing substituents at various positions on the cytisine molecule to enhance its pharmacological profile. [] For example, modifications at the alicyclic nitrogen or the pyridone ring can influence binding affinity and selectivity for specific nAChR subtypes, potentially leading to compounds with improved therapeutic effects and reduced side effects. []

Q8: What is the pharmacokinetic profile of cytisine?

A9: Cytisine demonstrates high systemic bioavailability after oral ingestion. It undergoes minimal metabolism and is primarily cleared through renal excretion. [] Its plasma half-life averages 4.8 hours. [] Animal models indicate moderate brain uptake. []

Q9: How do the pharmacokinetic properties of cytisine relate to its pharmacodynamic effects?

A10: The relatively short half-life of cytisine necessitates multiple daily doses to maintain therapeutic concentrations. [, ] Its ability to readily cross the blood-brain barrier allows it to effectively target central nervous system nAChRs involved in nicotine addiction. []

Q10: What in vitro models have been used to study the effects of cytisine?

A11: Primary mouse dopaminergic neuron cultures have been utilized to investigate the impact of cytisine on apoptotic endoplasmic reticulum stress, a major mechanism of dopaminergic neuron loss in Parkinson's disease. []

Q11: What animal models have been employed to evaluate cytisine's efficacy?

A12: Studies in mice with 6-hydroxydopamine lesions, a model of Parkinson's disease, have shown that cytisine can attenuate motor deficits and protect against dopaminergic neuron loss, particularly in female mice. [] Additionally, research in rat models of temporal lobe epilepsy has demonstrated cytisine's ability to reduce seizure frequency and severity, highlighting its potential as an anti-epileptic agent. []

Q12: What is the evidence for cytisine's efficacy in human clinical trials?

A13: Numerous clinical trials have investigated cytisine as a smoking cessation aid. Meta-analyses of these trials indicate that cytisine is more effective than placebo in promoting smoking abstinence. [, , ] Notably, a study comparing cytisine with nicotine replacement therapy found cytisine to be superior in aiding smoking cessation, although it was associated with a higher frequency of self-reported adverse events. []

Q13: What analytical methods are used to characterize and quantify cytisine?

A14: High-performance liquid chromatography (HPLC) coupled with various detection techniques, such as diode array (DAD), fluorescence (FLD), and mass spectrometry (MS), is widely used for the analysis of cytisine in biological samples and pharmaceutical formulations. [] The choice of detection method depends on the required sensitivity and selectivity for the specific application.

Q14: How does cytisine compare to other smoking cessation therapies, such as varenicline?

A15: Cytisine and varenicline both act as partial agonists at α4β2 nAChRs. While both drugs demonstrate efficacy in promoting smoking cessation, head-to-head trials have yielded mixed results. [, , ] Notably, cytisine is significantly less expensive than varenicline, making it a potentially more accessible option for many individuals. [, ]

Q15: Are there potential applications of cytisine beyond smoking cessation?

A17: Emerging research suggests that cytisine may hold therapeutic potential for other conditions, including alcohol dependence, depression, and neurodegenerative diseases. [, ] For example, preclinical studies have shown promising results for cytisine in reducing alcohol consumption and alleviating depressive-like behavior. [, ] Furthermore, its neuroprotective effects in Parkinson's disease models warrant further investigation for potential applications in neurology. []

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